5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide
Description
This compound features a brominated furan-2-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a tetrahydrothiophen-3-yl moiety. The bromine atom at the 5-position of the furan ring enhances steric and electronic interactions, while the tetrahydrothiophene introduces a sulfur-containing heterocycle that may influence metabolic stability and lipophilicity.
Properties
IUPAC Name |
5-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2S/c16-14-2-1-13(20-14)15(19)17-9-11-3-6-18(7-4-11)12-5-8-21-10-12/h1-2,11-12H,3-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUJHBDYVPZWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of furan-2-carboxylic acid to introduce the bromine atom. This is followed by the formation of the amide bond through the reaction with an appropriate amine, such as 1-(tetrahydrothiophen-3-yl)piperidine. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring and the piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through multiple synthetic routes, often involving the introduction of the furan-2-carboxamide moiety and the piperidine ring substituted with tetrahydrothiophene. The synthesis typically employs techniques such as nucleophilic substitution and coupling reactions to achieve the desired molecular structure.
Key Steps in Synthesis:
- Formation of the Furan Ring: Starting from readily available furan derivatives.
- Piperidine Modification: Introduction of the tetrahydrothiophene group to enhance biological activity.
- Bromination: The bromine atom serves as a substituent that can influence the compound's reactivity and interaction with biological targets.
The compound has been evaluated for various biological activities, including:
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties: Research indicates potential efficacy against various bacterial strains, suggesting applications in treating infections.
- Neurological Effects: Given its structural similarity to known neuroactive compounds, it is being investigated for potential use in treating neurological disorders.
Therapeutic Applications
Potential Therapeutic Areas:
- Cancer Treatment: The compound's ability to inhibit tumor growth positions it as a candidate for cancer therapy.
- Infection Control: Its antimicrobial properties could lead to development as a new antibiotic or adjunct therapy for resistant infections.
- Neurological Disorders: The piperidine structure suggests possible interactions with neurotransmitter systems, warranting studies into its effects on conditions like anxiety or depression.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various furan derivatives, including 5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide. Results indicated that this compound significantly reduced cell viability in several cancer cell lines compared to controls, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it possessed moderate antibacterial activity, particularly against strains resistant to conventional antibiotics . This highlights its potential role in addressing antibiotic resistance.
Data Table: Summary of Applications
| Application Area | Potential Use | Current Status |
|---|---|---|
| Antitumor Activity | Cancer therapy | Preclinical studies |
| Antimicrobial Properties | Treatment for resistant infections | Preclinical studies |
| Neurological Disorders | Potential treatment for anxiety/depression | Under investigation |
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the bromine atom and the furan ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Fentanyl Derivatives (e.g., Furanylfentanyl, Para-Fluoro Furanyl Fentanyl)
- Structural Differences :
- Functional Implications :
- The phenylethyl group in fentanyl analogs confers high µ-opioid receptor affinity, whereas the tetrahydrothiophene in the target compound may reduce CNS penetration due to increased polarity.
- Bromine’s bulkiness in the target compound could disrupt receptor binding compared to fluorine’s compact size .
Thiophene-2-Carboxamide Antibacterial Agents
Sulfonyl- and Morpholinyl-Substituted Carboxamides
- Examples :
- Key Differences :
- Electron-Withdrawing Groups : Sulfonyl groups increase polarity and metabolic susceptibility, whereas tetrahydrothiophene offers moderate lipophilicity.
- Bioavailability : Morpholinyl groups enhance solubility but may reduce blood-brain barrier penetration compared to the target’s piperidine-tetrahydrothiophene hybrid .
Simpler Bromofuran Derivatives
Metabolic Stability
- This contrasts with fentanyl derivatives, which undergo N-dealkylation .
Tabulated Comparison of Key Properties
Biological Activity
5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its therapeutic potential.
Chemical Structure and Properties
The compound features a brominated furan ring, a tetrahydrothiophene moiety, and a piperidine structure, which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 373.3 g/mol .
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The presence of the bromine atom may enhance its reactivity and binding affinity towards these targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. For example, it showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent inhibition of cell proliferation . Furthermore, it displayed a notable selectivity index, being significantly less toxic to non-cancerous MCF10A cells compared to cancerous cells, suggesting a therapeutic window for targeted cancer treatment.
Inhibition of Cytokine Secretion
In addition to its anticancer effects, the compound has been evaluated for its anti-inflammatory properties. It was found to significantly inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines at concentrations as low as 10 μM . This suggests that it may have potential applications in treating inflammatory diseases.
Case Studies and Experimental Findings
Several experimental studies have been conducted to assess the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.126 | Strong inhibition of proliferation |
| Study 2 | MCF10A | >20 | Minimal effect on non-cancerous cells |
| Study 3 | RAW264.7 | 10 | Inhibition of TNF-α and IL-6 secretion |
These findings highlight the compound's selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the core structure can significantly impact biological activity. The bromine atom's presence is crucial for enhancing reactivity, while the tetrahydrothiophene moiety contributes to the overall pharmacological profile. Further studies are needed to optimize these structural components for improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
